
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Overview
Description
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylimidazole with chlorinating agents to introduce the chloro group at the 5-position, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2-phenyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Chloro-2-phenyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde has been investigated for its antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest strong potential as an antimicrobial agent, particularly against antibiotic-resistant strains such as Staphylococcus aureus .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. It was tested against several cancer cell lines, with results summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate that this compound may exert cytotoxic effects on cancer cells, warranting further exploration in cancer therapeutics .
Material Science
The compound serves as a building block in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties allow for modifications that can lead to new compounds with distinct electronic and optical characteristics .
Biological Studies
In biochemical assays, this compound acts as a probe to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes is critical for understanding various biological pathways .
Enzyme Inhibition
The compound has shown inhibitory effects on key enzymes, which are summarized in the table below:
Enzyme | IC50 (µM) |
---|---|
Indoleamine 2,3-dioxygenase (IDO) | 12 |
DNA gyrase | 15 |
This inhibition may play a crucial role in modulating immune responses and preventing tumor growth .
Industrial Applications
In industrial contexts, this compound is utilized in the synthesis of agrochemicals and dyes. Its versatility makes it valuable for producing various compounds used in agriculture and manufacturing processes .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multiple bacterial strains. The research involved testing various concentrations to determine MIC values, confirming its potential as a viable antimicrobial agent.
Case Study: Anticancer Potential
Another study focusing on anticancer properties evaluated the compound's effects on different cancer cell lines. Results indicated that lower concentrations could significantly inhibit cell proliferation, making it a candidate for further exploration in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and aldehyde groups allows for versatile interactions with biological molecules, contributing to its efficacy in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-4-carbaldehyde: Lacks the chloro group at the 5-position.
5-Chloro-1H-imidazole-4-carbaldehyde: Lacks the phenyl group at the 2-position.
5-Chloro-2-methyl-1H-imidazole-4-carbaldehyde: Has a methyl group instead of a phenyl group at the 2-position.
Uniqueness
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is unique due to the combination of the chloro, phenyl, and aldehyde groups on the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound belonging to the imidazole family, characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 210.62 g/mol. Its structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or activator depending on its structural features. This interaction often involves hydrogen bonding and π-π stacking with active sites of target enzymes.
- Formation of Schiff Bases : The reactive aldehyde group allows for the formation of Schiff bases with amino groups in proteins, which can lead to modifications in protein function and cellular signaling pathways .
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also exhibit such effects by disrupting microbial growth or modulating biochemical pathways in cells.
Antimicrobial Properties
Research indicates that compounds with imidazole structures often possess significant antimicrobial properties. Specifically, studies have shown that this compound exhibits notable activity against various bacterial strains. For example:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate its potential as a therapeutic agent for treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. A study focusing on imidazole derivatives highlighted that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The following table summarizes some findings related to its anticancer activity:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | 12.50 | Growth inhibition |
NCI-H460 | 42.30 | Cytotoxicity |
HepG2 | 18.50 | Induction of apoptosis |
Case Study: Anticancer Effects on MCF7 Cells
A recent study investigated the effects of various imidazole derivatives on MCF7 breast cancer cells, revealing that compounds structurally related to this compound exhibited significant cytotoxic effects. The study concluded that these compounds could serve as potential leads for developing new anticancer therapies .
Case Study: Antibacterial Efficacy
Another study assessed the antibacterial efficacy of imidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound showed promising inhibition rates, suggesting their potential use in clinical settings for treating resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a multi-step process starting from 4-chloro-N-(isoxazol-4-yl)benzamide. Key steps include hydrogenation (using Raney nickel to avoid dehalogenation byproducts) and cyclization under alkaline conditions (NaOH in ethanol at 45°C). Optimization involves solvent choice (ethanol vs. water) and catalyst selection (Raney nickel yields 92% intermediate vs. palladium on carbon, which causes hydrodechlorination). Lowering the cyclization temperature to 25°C or using weaker bases (Na₂CO₃) reduces yield significantly .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : LC-MS is used to monitor intermediate formation and final product purity. Isolation involves filtration to remove catalysts followed by crystallization. Contaminants like N-(1-amino-3-oxoprop-1-en-2-yl)benzamide (a dehalogenated byproduct) are identified via mass spectrometry and mitigated by catalyst optimization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : IR and NMR spectroscopy confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and regiochemistry. X-ray crystallography (discussed below) provides definitive structural validation. LC-MS tracks reaction progress and byproduct formation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (Bruker SMART APEXII CCD) reveals unit cell parameters (e.g., monoclinic P2₁/c, a=18.5654 Å, β=116.807°) and hydrogen-bonding networks. SHELXL refines the structure, while graph set analysis (Etter formalism) classifies intermolecular interactions (e.g., C–H⋯S, 3.5185 Å). Weak interactions (C⋯O, 3.192 Å) stabilize the crystal lattice .
Q. What strategies address contradictions in synthetic yields when varying catalysts or solvents?
- Methodology : Comparative analysis of palladium on carbon (low yield, dehalogenation) vs. Raney nickel (92% yield, no dehalogenation) highlights catalyst specificity. Solvent polarity impacts intermediate stability: ethanol improves cyclization efficiency over water due to better Schiff base formation. Contradictory results are resolved via mechanistic studies (e.g., LC-MS tracking of side reactions) .
Q. How do non-covalent interactions influence the solid-state properties of this compound?
- Methodology : Hydrogen bonding (N–H⋯O, C–H⋯S) and π-π stacking (3.326–3.393 Å between aromatic rings) dictate crystal packing. Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions, while Hirshfeld surface analysis maps contact contributions. Such data predict solubility and stability for formulation studies .
Q. Can computational methods predict electronic properties relevant to biological activity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking studies model interactions with biological targets (e.g., enzymes), leveraging crystallographic data for accurate ligand conformations. These methods guide structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXUATWKEDQRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376928 | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60367-52-4 | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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